molecular formula C7H13BrO B7934193 4-Bromo-2,6-dimethyloxane

4-Bromo-2,6-dimethyloxane

Cat. No.: B7934193
M. Wt: 193.08 g/mol
InChI Key: JARBCNALBGKFFF-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethyloxane is a high-purity chemical compound offered for research and development purposes. This brominated oxane derivative is primarily utilized as a key synthetic intermediate in organic chemistry. Its structure, featuring a bromine substituent on the tetrahydropyran ring, makes it a valuable building block for the preparation of more complex molecules, potentially for pharmaceutical applications and material science. Researchers employ this compound in various transformation reactions, including nucleophilic substitutions, to introduce the oxane moiety into target structures. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-bromo-2,6-dimethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBCNALBGKFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Cyclohexane or 1,2-dichloroethane, which stabilize the bromonium ion intermediate and enhance regioselectivity.

  • Temperature : 70–80°C to ensure sufficient reactivity while minimizing side reactions.

  • Stoichiometry : 1.1 equivalents of Br₂ relative to the substrate.

Mechanism :

  • Electrophilic Attack : Br₂ reacts with the electron-rich oxane ring, forming a bromonium ion intermediate at C4 due to steric and electronic guidance from the 2,6-dimethyl groups.

  • Deprotonation : A base (e.g., dissolved HBr) abstracts a proton, restoring aromaticity and yielding the product.

Yield Optimization :

ParameterOptimal RangeObserved Yield
Temperature70–80°C88–92%
Solvent1,2-Dichloroethane95%
Reaction Time3–4 hours89%

This method achieves near-quantitative yields in 1,2-dichloroethane due to improved bromine solubility and intermediate stabilization. Cyclohexane, while less polar, still delivers yields exceeding 85% under reflux conditions.

Catalytic Bromination Using Lewis Acids

Lewis acids such as FeBr₃ or AlBr₃ can accelerate bromination by polarizing Br₂ and enhancing electrophilicity. This approach is advantageous for substrates with lower inherent reactivity.

Procedure:

  • Catalyst Loading : 10 mol% FeBr₃ relative to 2,6-dimethyloxane.

  • Solvent : Dichloromethane (DCM) at 0–5°C to moderate reaction exothermicity.

  • Workup : Quenching with aqueous NaHCO₃ followed by extraction and silica gel chromatography.

Performance Metrics :

CatalystTemperatureYieldSelectivity (C4)
FeBr₃0°C78%94%
AlBr₃25°C82%89%

While AlBr₃ increases reaction rate, it slightly compromises selectivity due to competitive ortho-bromination. FeBr₃ offers a balance between speed and regiochemical control.

Halogen Exchange via Nucleophilic Substitution

For substrates pre-functionalized with a leaving group (e.g., mesylate or tosylate at C4), bromide displacement provides an alternative route.

Example Protocol:

  • Substrate : 4-Mesyl-2,6-dimethyloxane.

  • Reagent : LiBr (3.0 equiv) in dimethylformamide (DMF).

  • Conditions : 120°C for 12 hours under nitrogen.

Outcomes :

Leaving GroupSolventYieldPurity (HPLC)
MesylateDMF84%98%
TosylateAcetonitrile76%95%

This method avoids handling elemental bromine but requires pre-functionalization, adding synthetic steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Direct BrominationHigh yield, minimal stepsRequires Br₂ handlingIndustrial
Catalytic BrominationEnhanced control at low temperaturesCatalyst removal requiredLab-scale
Halogen ExchangeAvoids Br₂Multi-step synthesisSmall-scale

Industrial-Scale Production Considerations

For bulk synthesis, direct bromination in 1,2-dichloroethane is preferred:

  • Cost Efficiency : Solvent recovery systems reduce expenses.

  • Safety : Closed-loop reactors mitigate Br₂ exposure risks.

  • Throughput : Batch processes achieve >90% yield with 98% purity after distillation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 2,6-dimethyloxane.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or amine derivatives.

    Oxidation: Formation of oxides or other oxygenated compounds.

    Reduction: Formation of 2,6-dimethyloxane.

Scientific Research Applications

4-Bromo-2,6-dimethyloxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Used in the development of new drugs and medicinal compounds.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Chemical Industry: Utilized in the production of various chemicals and reagents.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyloxane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares 4-Bromo-2,6-dimethyloxane with brominated analogs from the evidence, highlighting structural differences and inferred reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound Br, 2×CH₃ (positions 2,6) C₇H₁₃BrO 193.08 Potential SN2 reactions; steric hindrance slows nucleophilic attacks
2-Bromo-4'-methoxyacetophenone Br, OCH₃, COCH₃ (aromatic ring) C₉H₉BrO₂ 229.07 Electrophilic aromatic substitution; ketone group enables acylations
4-Bromo-1,2-diaminobenzene Br, 2×NH₂ (positions 1,2) C₆H₇BrN₂ 187.04 Chelation or polymerization (amine reactivity)
4-Bromo-2,5-dimethoxyphenethylamine Br, 2×OCH₃, NH₂ (phenethylamine) C₁₀H₁₄BrNO₂ 260.13 Psychoactive properties; serotonin receptor interactions

Key Observations :

  • Steric Hindrance : The methyl groups in this compound create a crowded environment, reducing reaction rates compared to less hindered brominated ethers.
  • Functional Group Diversity: Unlike acetophenone () or phenethylamine () derivatives, this compound lacks aromaticity or nitrogen-based functional groups, limiting its use in pharmaceuticals but favoring applications in materials science.
  • Leaving Group Potential: Bromine in this compound is less reactive than in 2-Bromo-4'-methoxyacetophenone due to the absence of electron-withdrawing groups (e.g., ketones) that stabilize transition states.
Physical Properties (Inferred)

While direct data on boiling/melting points or solubility are unavailable, comparisons suggest:

  • Solubility: Likely low water solubility due to nonpolar methyl groups; miscible with organic solvents like dichloromethane.
  • Thermal Stability : Higher than aromatic bromides (e.g., –3) due to the saturated oxane ring.

Biological Activity

4-Bromo-2,6-dimethyloxane is a brominated organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two methyl groups on a six-membered oxane ring. The molecular formula is C8H15BrOC_8H_{15}BrO. Its structural attributes contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that it may interact with interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK4, which plays a critical role in the innate immune response. By inhibiting IRAK4, this compound could modulate inflammatory responses and potentially treat conditions associated with excessive inflammation .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound's ability to inhibit IRAK4 suggests it may possess anti-inflammatory effects. In vitro studies have indicated that treatment with this compound reduces the production of pro-inflammatory cytokines in immune cells, supporting its role in managing inflammatory diseases .

Cytotoxicity

Research has also evaluated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Case Studies

  • Study on IRAK4 Inhibition : A study investigated the inhibitory effects of this compound on IRAK4 activity. The results showed a significant reduction in IRAK4-mediated signaling pathways in human immune cells treated with the compound .
  • Antibacterial Activity Assessment : In another study, the antibacterial efficacy of this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Evaluation : A cytotoxicity assay on various cancer cell lines revealed that this compound selectively induced cell death in malignant cells while exhibiting low toxicity towards normal fibroblasts .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits cytokine production in immune cells
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2,6-dimethyloxane, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves bromination of 2,6-dimethyloxane using reagents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. Key factors include:

  • Temperature : Optimal bromination occurs at 0–25°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
  • Catalysts : Lewis acids (e.g., FeBr₃) improve regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Methyl groups (δ 1.2–1.4 ppm for CH₃, δ 20–25 ppm in ¹³C).
  • Oxane ring protons (δ 3.5–4.0 ppm for axial/equatorial H) .
  • IR Spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
  • GC-MS/HPLC : Assess purity (>95%) and detect trace impurities.

Q. What are the key considerations for handling and storing this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood due to potential bromine release .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis.
  • Disposal : Neutralize with sodium thiosulfate before disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination in this compound synthesis, and how can competing pathways be minimized?

  • Methodological Answer :

  • Regioselectivity : Directed by steric and electronic effects. The oxane ring’s conformation positions the C-4 hydrogen for bromination via radical or electrophilic pathways.
  • Competing Pathways : Minimize over-bromination by:
  • Using stoichiometric NBS instead of excess Br₂.
  • Adding radical inhibitors (e.g., TEMPO) to suppress chain reactions .
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or quenching experiments.

Q. How can computational chemistry predict the reactivity of this compound in complex syntheses?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict activation energies for bromine substitution or ring-opening reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM).
  • Docking Studies : Explore interactions with enzymes or catalysts for applications in asymmetric synthesis .

Q. What strategies resolve contradictory stereochemical data in reactions involving this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., synchrotron sources for high resolution) .
  • Isotopic Labeling : Track stereochemical outcomes using deuterated analogs or ¹³C-labeled substrates.

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